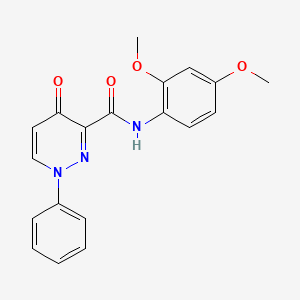

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15290233

Molecular Formula: C19H17N3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17N3O4 |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C19H17N3O4/c1-25-14-8-9-15(17(12-14)26-2)20-19(24)18-16(23)10-11-22(21-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,24) |

| Standard InChI Key | XLBQTUJLJWDSAK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3)OC |

Introduction

The compound N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative with potential applications in medicinal chemistry, particularly in drug design and synthesis. Pyridazine derivatives are widely studied for their biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article provides a detailed exploration of the compound's chemical structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of pyridazine derivatives like this compound typically involves:

-

Cyclization reactions: Starting from hydrazine derivatives and dicarbonyl compounds to form the pyridazine core.

-

Functionalization: Substituents such as phenyl and dimethoxyphenyl groups are introduced via coupling or substitution reactions.

A generalized synthetic route includes:

-

Reacting hydrazine hydrate with an appropriate diketone to form the pyridazine ring.

-

Subsequent acylation or amidation to attach the carboxamide group.

-

Final functionalization with methoxy substituents on the aromatic ring.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule.

-

-

Fourier Transform Infrared Spectroscopy (FTIR):

-

Key absorption bands include:

-

Amide C=O stretch (~1650 cm).

-

Aromatic C-H stretches (~3000 cm).

-

Methoxy C-O stretches (~1200 cm).

-

-

-

Mass Spectrometry (MS):

-

Provides molecular ion peaks corresponding to the molecular weight of 339.35 g/mol.

-

-

X-ray Crystallography:

-

Used to determine the three-dimensional structure and confirm bond lengths and angles.

-

Potential Applications in Drug Design

The structural features of this compound make it a candidate for:

-

Enzyme Inhibition Studies: The presence of an amide group and aromatic rings suggests potential binding to enzyme active sites.

-

Scaffold for Drug Development: The pyridazine core is a versatile scaffold for designing drugs targeting various diseases.

Data Table: Key Characteristics

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H17N3O4 |

| Molecular Weight | 339.35 g/mol |

| Functional Groups | Amide, Ketone, Methoxy |

| Analytical Techniques | NMR, FTIR, MS, X-ray Crystallography |

| Potential Applications | Anti-inflammatory, Antitumor, Antimicrobial |

This detailed analysis highlights the importance of this compound in chemical research and its potential applications in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume